1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Description
The compound 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid features a piperidine ring substituted at position 2 with a carboxylic acid group and at position 1 with a methyl-linked phenyltetrazole moiety. This structure is reminiscent of bioactive molecules targeting neurological or inflammatory pathways, as seen in analogs like LY233053 (a tetrazole-containing AMPA receptor antagonist) .
Properties
IUPAC Name |
1-[(1-phenyltetrazol-5-yl)methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(21)12-8-4-5-9-18(12)10-13-15-16-17-19(13)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWDWEXUOLPPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=NN=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Result of Action
The molecular and cellular effects are multifaceted:
- Some indole derivatives exhibit antiviral activity. The phenyl and tetrazole groups hint at potential anti-inflammatory effects. These may include antitumor, antioxidant, and antimicrobial properties.
Action Environment
Environmental factors (pH, temperature, co-administered drugs) influence efficacy and stability. For instance, pH affects ionization and solubility.
Biochemical Analysis
Biochemical Properties
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often involve the formation of stable complexes, which can influence the activity of the enzymes and alter the biochemical pathways they regulate. Additionally, the compound’s tetrazole ring structure allows it to participate in hydrogen bonding and π-π interactions, further enhancing its biochemical activity.
Cellular Effects
The effects of 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid on various types of cells and cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular functions. These effects on cellular metabolism can lead to changes in the production and utilization of metabolic intermediates, impacting overall cell function.
Molecular Mechanism
At the molecular level, 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid exerts its effects through various binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzyme function. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and a decrease in its biochemical activity. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell survival. At higher doses, the compound can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of careful dosage optimization in experimental settings to maximize the compound’s beneficial effects while minimizing its adverse effects.
Metabolic Pathways
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites that can further participate in biochemical processes. These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, allowing it to reach its target sites within the cell. Additionally, the compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These transport and distribution mechanisms are crucial for the compound’s biochemical activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, thereby enhancing its biochemical activity and therapeutic potential.
Biological Activity
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperidine ring and a tetrazole moiety. Its molecular formula is , and it exhibits a molecular weight of approximately 270.28 g/mol. The presence of the tetrazole ring is significant for its biological activity, as this functional group is known for its ability to interact with various biological targets.
- Enzyme Inhibition : The tetrazole ring can act as a bioisostere for carboxylic acids, which may allow it to inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit fatty acid amide hydrolase (FAAH), which plays a role in the degradation of endocannabinoids .
- Neuroprotective Effects : Research indicates that derivatives of tetrazole compounds often exhibit neuroprotective properties. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
- Antinociceptive Properties : Some studies suggest that related compounds exhibit significant pain-relieving effects in animal models. For example, they can reduce allodynia and hyperalgesia in rat models of neuropathic pain .
Pharmacological Studies
Several studies have investigated the pharmacological effects of similar compounds:
Case Studies
- Case Study on Pain Management : A study involving JNJ-1661010 demonstrated that the compound significantly alleviated pain in rat models through FAAH inhibition, highlighting the therapeutic potential of tetrazole-containing compounds in managing chronic pain conditions .
- Anticancer Activity : Compounds similar to 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid have shown promise in reducing cell viability in various cancer cell lines. For instance, certain derivatives exhibited potent antiproliferative effects against Jurkat and HT-29 cells, suggesting potential applications in cancer therapy .
Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated that derivatives of 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine exhibit significant antimicrobial properties. For instance:
- A series of related compounds showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli using serial dilution methods .
Antiviral Activity
Research indicates that similar tetrazole-piperidine compounds may inhibit viral replication. For example, some derivatives have shown potential against influenza A virus by targeting specific viral polymerase interfaces .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in various cancer cell lines, although specific results vary depending on the structural modifications made to the base compound .
Case Study 1: Antimicrobial Evaluation
A study synthesized several derivatives based on the tetrazole-piperidine framework and evaluated their antimicrobial activity. Compounds were tested against multiple bacterial strains, revealing that certain derivatives exhibited superior activity compared to standard antibiotics .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Moderate | Strong |
| Compound B | Strong | Moderate |
| Compound C | Weak | Weak |
Case Study 2: Antiviral Studies
In another investigation focused on antiviral applications, derivatives were assessed for their ability to inhibit influenza virus replication. Molecular docking studies indicated favorable interactions between the compounds and viral proteins, suggesting a potential mechanism of action .
| Compound | IC50 (µM) | Viral Target |
|---|---|---|
| Compound D | 15 | PB1 Protein |
| Compound E | 8 | PA Protein |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Tetrazole Moieties
(a) 1-[(2,4-Dimethoxyphenyl)[1-(2-methoxyethyl)-1H-tetrazol-5-yl]methyl]piperidine-4-carboxamide
- Key Differences: Replaces the phenyltetrazole with a dimethoxyphenyl group and introduces a 2-methoxyethyl chain on the tetrazole. The carboxamide at piperidine-4 (vs.
- Biological Relevance : Similar tetrazole-carboxamide hybrids are explored as HSP40/JDP inhibitors (e.g., compound A11) for anticancer applications .
(b) LY233053: (Δ)-cis-4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic Acid
- Key Differences : Lacks the phenyl substituent on the tetrazole, reducing steric bulk and aromatic interactions. The cis-configuration of the tetrazole-methyl group may influence receptor binding orientation .
- Biological Relevance : Acts as an AMPA receptor antagonist, highlighting the importance of tetrazole positioning for neurological target engagement .
(c) Methyl 2-[(1-Phenyl-1H-tetrazol-5-yl)amino]acetate
- Key Differences: Replaces the piperidine-carboxylic acid backbone with a simpler aminoacetate ester. The ester group increases lipophilicity but reduces stability under physiological conditions .
Analogs with Heterocyclic Replacements
(a) 1-{[1-(2-Fluorophenyl)-1H-triazol-5-yl]methyl}piperidine-4-carboxylic Acid
- Key Differences: Substitutes tetrazole with a triazole ring, reducing nitrogen content and altering electronic properties.
- Biological Relevance : Triazole derivatives are common in kinase inhibitors, suggesting possible applications in cancer or immune modulation .
(b) 1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic Acid
- The fused heterocycle may enhance DNA intercalation properties .
Physicochemical and Pharmacokinetic Comparisons
*Estimated using QSAR models.
Preparation Methods
Synthesis of Tetrazole Ring
The tetrazole ring in the target compound can be synthesized using the well-established 1,3-dipolar cycloaddition reaction between nitriles and azides. This reaction is highly efficient and can be performed under various conditions, including solvent-free environments.
Step 1: Synthesis of Phenyl Tetrazole
- Reactants: Benzyl cyanide, sodium azide
- Conditions: Solvent-free, room temperature or elevated temperatures with catalysts if necessary
- Product: 1-Phenyl-1H-1,2,3,4-tetrazole
Attachment to Piperidine Moiety
After synthesizing the tetrazole ring, it needs to be attached to the piperidine-2-carboxylic acid moiety. This can be achieved through alkylation reactions.
Step 2: Alkylation of Piperidine-2-carboxylic acid
- Reactants: Piperidine-2-carboxylic acid, 1-phenyl-1H-1,2,3,4-tetrazole-5-methyl chloride (or similar alkylating agent)
- Conditions: Basic conditions, e.g., sodium hydroxide or triethylamine in a solvent like methanol or dichloromethane
- Product: 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Alternative Routes
Alternative routes might involve using different starting materials or conditions to improve yield or reduce steps. For instance, using multicomponent reactions could streamline the synthesis process.
Data and Research Findings
Synthesis Yields
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Benzyl cyanide, sodium azide | Solvent-free, rt | 80-90% |
| 2 | Piperidine-2-carboxylic acid, tetrazole-5-methyl chloride | NaOH, MeOH, rt | 70-85% |
Spectroscopic Analysis
Spectroscopic methods such as NMR and IR are crucial for confirming the structure of the final product. The tetrazole ring can be identified by its characteristic signals in the NMR spectrum, while IR can confirm the presence of carboxylic acid and amine functionalities.
Q & A
Basic: What are the recommended synthesis strategies for 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Tetrazole Formation : The 1-phenyl-1H-tetrazole moiety can be synthesized via [2+3] cycloaddition between phenyl azide and nitriles under catalytic conditions (e.g., ZnCl₂).
Methylation and Coupling : The tetrazole is methylated using iodomethane or dimethyl sulfate, followed by nucleophilic substitution to attach the piperidine-2-carboxylic acid scaffold.
Carboxylic Acid Protection/Deprotection : Use tert-butyl esters or benzyl groups for temporary protection, with final deprotection via acid hydrolysis (e.g., TFA or HCl).
Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation .
- Optimize pH during deprotection to prevent decomposition of the tetrazole ring .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A combination of analytical techniques is essential:
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
- NMR Spectroscopy :
- ¹H NMR : Confirm the presence of the piperidine ring (δ 1.5–3.0 ppm) and tetrazole aromatic protons (δ 7.2–8.1 ppm).
- ¹³C NMR : Verify carboxylic acid carbonyl (δ ~175 ppm) and tetrazole C-5 (δ ~150 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₁₅H₁₆N₆O₂: 336.1304) .
Advanced: How can experimental design optimize reaction yields and minimize byproducts?
Methodological Answer:
Use factorial design to systematically evaluate variables:
Factors : Temperature, catalyst loading, solvent polarity, and reaction time.
Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 60°C, 5 mol% ZnCl₂ in DMF).
Data Analysis : Apply ANOVA to distinguish significant factors (e.g., catalyst > solvent) .
Example Table :
| Condition | Yield (%) | Byproduct (%) |
|---|---|---|
| 50°C, 3 mol% ZnCl₂ | 62 | 15 |
| 60°C, 5 mol% ZnCl₂ | 85 | 5 |
| 70°C, 5 mol% ZnCl₂ | 78 | 12 |
Advanced: What computational approaches predict the compound’s bioactivity or stability?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Study binding affinity to target enzymes (e.g., cyclooxygenase) using force fields like AMBER or CHARMM.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., carboxylic acid group) .
- pKa and LogP Prediction : Tools like ACD/Labs Percepta estimate solubility and membrane permeability (predicted LogP ~1.2) .
Advanced: How should researchers resolve contradictions in spectroscopic data?
Methodological Answer:
Conflicts in NMR or MS data often arise from:
- Tautomerism : The tetrazole ring may exhibit 1H- and 2H-tautomers, altering peak assignments. Use variable-temperature NMR to stabilize the dominant form .
- Impurity Interference : Compare HRMS with theoretical isotopic patterns to distinguish adducts or degradation products .
- Cross-Validation : Correlate HPLC retention times with spiked authentic standards .
Basic: What are the critical storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group.
- Solvent Choice : Prepare stock solutions in anhydrous DMSO or ethanol to limit water ingress .
Advanced: How can researchers assess the compound’s enzyme inhibition potential?
Methodological Answer:
In Vitro Assays :
- Kinetic Studies : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for peptidases) and measure IC₅₀ via dose-response curves.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized targets .
In Silico Screening : Dock the compound into active sites using AutoDock Vina; validate with MM-GBSA free-energy calculations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
